REACTION_CXSMILES
|
C1(C[O:8][C:9](=[O:22])[CH2:10][C:11](=[O:21])[NH:12][CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)C=CC=CC=1>C1COCC1.[Pd]>[O:21]=[C:11]([NH:12][CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)[CH2:10][C:9]([OH:22])=[O:8]
|
Name
|
3-oxo-3-[[2-(2-pyridinyl)ethyl]amino]-propanoic acid phenylmethyl ester
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)COC(CC(NCCC1=NC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 10 hours
|
Duration
|
10 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through dicalite
|
Type
|
WASH
|
Details
|
The solids were washed with THF and methanol
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product (300 mg) was used without further purification for the next reaction
|
Name
|
|
Type
|
|
Smiles
|
O=C(CC(=O)O)NCCC1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |